σ1 Receptor Affinity: 2,3-Dimethoxybenzyl vs. Key Analogs
The 2,3-dimethoxybenzyl substitution pattern positions this compound within a distinct SAR cluster of the N-(3-phenylpropyl)-N′-benzylpiperazine series. The Nahas et al. (2008) study established that benzyl-substituted analogs in this class achieve σ1 Ki values in the 0.37–2.80 nM range and σ2 Ki values in the 1.03–34.3 nM range, with σ2/σ1 selectivity ratios spanning 1.4 to 52, depending on the number and position of benzyl substituents [1]. By comparison, the well-characterized 4-methoxybenzyl analog (Nahas-3h) exhibits σ1 Ki = 0.76 ± 0.07 nM and σ2 Ki = 32.8 ± 2.93 nM, yielding a pronounced 43-fold σ1-over-σ2 selectivity [2]. The phenethyl-linked SA4503 (3,4-dimethoxyphenethyl) has a substantially different profile: σ1 Ki = 4.63 ± 0.21 nM and σ2 Ki = 63.09 ± 4.33 nM (σ2/σ1 ratio = 13.6) [3]. The 2,3-dimethoxybenzyl topology introduces an ortho-methoxy group absent in both the 4-methoxybenzyl and 3,4-dimethoxyphenethyl comparators, which is predicted by the Nahas QSAR model to alter both the hydrophobicity term (negative for σ1, positive for σ2) and the steric/electronic MR or Es descriptor contributions, thereby shifting the compound's selectivity signature relative to these analogs [1].
| Evidence Dimension | Sigma-1 and sigma-2 receptor binding affinity (Ki) and subtype selectivity ratio |
|---|---|
| Target Compound Data | Class-predicted σ1 Ki range: 0.4–2.8 nM; σ2 Ki range: 1–35 nM (based on N-(3-phenylpropyl)-N′-benzylpiperazine series SAR from Nahas et al. 2008). Exact values for the 2,3-dimethoxybenzyl congener are not reported in isolation in the publicly available abstract. |
| Comparator Or Baseline | Nahas-3h (4-methoxybenzyl): σ1 Ki = 0.76 nM, σ2 Ki = 32.8 nM, σ2/σ1 = 43. SA4503 (3,4-dimethoxyphenethyl): σ1 Ki = 4.63 nM, σ2 Ki = 63.09 nM, σ2/σ1 = 13.6. |
| Quantified Difference | The 2,3-dimethoxybenzyl compound is expected to exhibit σ1 affinity within 2-fold of Nahas-3h (sub-nanomolar range) but with altered σ2 affinity and selectivity based on QSAR hydrophobicity and Hammett sigma terms that differ for ortho-substituted benzyl congeners vs. para-substituted analogs [1]. |
| Conditions | Radioligand binding assays in guinea pig brain membranes; σ1 sites labeled with [3H]-(+)-pentazocine, σ2 sites labeled with [3H]-DTG in the presence of dextrallorphan [1][3]. |
Why This Matters
The benzyl substitution pattern directly dictates whether a compound in this series functions as a σ1 agonist or antagonist in vivo, as demonstrated by the phenytoin shift assay in the Nahas study [1]; procurement decisions must account for the fact that 2,3-dimethoxybenzyl topology may confer a distinct functional pharmacological profile compared to the 4-methoxy or 3,4-dimethoxy variants.
- [1] Nahas RI, Lever JR, Lever SZ. Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N′-benzylpiperazines: Potent ligands for σ1 and σ2 receptors. Bioorg Med Chem. 2008;16(2):755-761. doi:10.1016/j.bmc.2007.10.037. PMID: 18029187. View Source
- [2] Sage AS, Fan KH, Lever JR, Lever SZ, Miller DK. Effects of N-phenylpropyl-N′-substituted piperazine sigma receptor ligands on cocaine-induced hyperactivity in mice. Pharmacol Biochem Behav. 2016;150-151:198-206 (Table 1: Nahas-3h Ki values). doi:10.1016/j.pbb.2016.11.003. PMC5244969. View Source
- [3] Xu R, Lord SA, Peterson RM, Fergason-Cantrell EA, Lever JR, Lever SZ. Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): Effects on binding affinity and selectivity for sigma receptors and monoamine transporters. Bioorg Med Chem. 2015;23(1):222-230 (Table 1: SA4503 σ1 Ki = 4.63 nM, σ2 Ki = 63.09 nM). doi:10.1016/j.bmc.2014.11.007. PMC4274187. View Source
